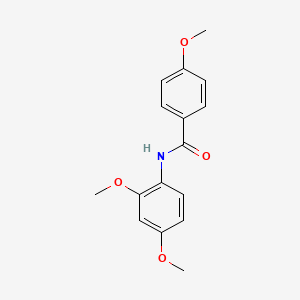

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

Description

Contextualization within the Broader Field of Benzamide (B126) Chemistry

Benzamides are a well-established class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. This structural motif is a cornerstone in the development of a wide array of functional molecules, from pharmaceuticals to materials science. The versatility of the benzamide scaffold allows for extensive chemical modification, enabling the fine-tuning of its physicochemical and biological properties. Numerous N-substituted benzamide derivatives have been synthesized and investigated for their potential therapeutic applications, including as antipsychotic and antiemetic agents. nih.govresearchgate.net

Significance of Dimethoxyphenyl and Methoxy (B1213986) Substitutions in Modern Organic and Medicinal Chemistry

The presence of dimethoxyphenyl and methoxy groups on the N-(2,4-dimethoxyphenyl)-4-methoxybenzamide structure is of considerable importance. Methoxy groups (-OCH3) are known to be potent electron-donating groups, which can significantly influence the electronic environment of the aromatic rings, thereby affecting the molecule's reactivity and its interactions with biological targets. nih.gov In medicinal chemistry, the introduction of methoxy groups can enhance a compound's metabolic stability and improve its pharmacokinetic profile.

The dimethoxyphenyl moiety, in particular, is a recurring feature in many biologically active compounds. Its presence can confer specific conformational preferences and contribute to binding affinity with various receptors and enzymes. Research on related compounds has highlighted the role of the dimethoxyphenyl group in achieving high-affinity binding to central nervous system receptors. acs.org

Overview of Research Trends and Challenges for N-Substituted Benzamide Derivatives

Current research on N-substituted benzamides is largely driven by the quest for novel therapeutic agents with improved efficacy and selectivity. A major trend involves the synthesis of diverse libraries of these compounds to explore their structure-activity relationships (SAR). researchgate.net This approach allows researchers to identify key structural features responsible for desired biological effects.

Despite significant progress, challenges remain in the synthesis and purification of complex N-substituted benzamides. Achieving regioselectivity during the substitution of the aromatic rings and developing efficient, environmentally friendly synthetic routes are ongoing areas of investigation. niscair.res.in Furthermore, a thorough understanding of the metabolic fate and potential toxicity of these compounds is crucial for their development as safe and effective drugs.

Rationale and Academic Objectives for Comprehensive Investigation of N-(2,4-Dimethoxyphenyl)-4-methoxybenzamide

A comprehensive investigation of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is warranted by the potential for this specific substitution pattern to yield a molecule with unique chemical and biological properties. The academic objectives for studying this compound include:

Elucidation of its definitive synthesis and purification methods.

Thorough characterization of its molecular structure and physicochemical properties using modern analytical techniques.

Exploration of its potential biological activities based on the known pharmacology of related benzamide and dimethoxyphenyl-containing compounds.

Contribution to the broader understanding of structure-activity relationships within the N-substituted benzamide class of compounds.

By systematically addressing these objectives, the scientific community can build a solid foundation for any future development and application of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-12-6-4-11(5-7-12)16(18)17-14-9-8-13(20-2)10-15(14)21-3/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNNZKJKIZHOQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2,4 Dimethoxyphenyl 4 Methoxybenzamide

Strategic Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, the most logical disconnection is the amide bond (C-N bond). This bond is formed between a carboxylic acid or its derivative and an amine. youtube.comyoutube.com

This retrosynthetic step identifies the two primary precursors required for the synthesis:

An amine component: 2,4-dimethoxyaniline (B45885)

A carboxylic acid component: 4-methoxybenzoic acid or one of its activated derivatives, such as 4-methoxybenzoyl chloride.

These precursors are the fundamental building blocks for most synthetic routes leading to the target compound.

Classical and Contemporary Synthetic Routes to the Benzamide (B126) Core

The formation of the benzamide core of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is typically achieved through the creation of an amide bond between the identified precursors. researchgate.netnih.gov This can be accomplished through several established and modern synthetic methods.

Amidation is the process of forming an amide bond. A common and classical method is the Schotten-Baumann reaction, which involves the acylation of the amine (2,4-dimethoxyaniline) with an acyl chloride (4-methoxybenzoyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct. semanticscholar.orgcore.ac.uk

In contemporary synthesis, direct amidation between a carboxylic acid (4-methoxybenzoic acid) and an amine (2,4-dimethoxyaniline) is facilitated by coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.govresearchgate.net This approach often provides high yields under mild conditions. tandfonline.com

Common classes of coupling reagents applicable to this synthesis include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.com

Phosphonium reagents: like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).

Uronium/Aminium reagents: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). peptide.combiosynth.com

The choice of coupling reagent can be influenced by factors such as desired reaction time, yield, and the need to avoid specific side products. chemrxiv.org

Table 1: Comparison of Selected Amidation Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Schotten-Baumann | 4-methoxybenzoyl chloride, 2,4-dimethoxyaniline, aqueous base | Room temperature | Simple, high yield | Use of corrosive acyl chloride |

| Carbodiimide Coupling | 4-methoxybenzoic acid, 2,4-dimethoxyaniline, EDC/HOBt | Room temperature, organic solvent | Mild conditions, good yields | Byproducts can be difficult to remove |

| Phosphonium Coupling | 4-methoxybenzoic acid, 2,4-dimethoxyaniline, BOP reagent | Room temperature, organic solvent | High efficiency, rapid reactions | Reagents can be expensive |

| Uronium Coupling | 4-methoxybenzoic acid, 2,4-dimethoxyaniline, HBTU | Room temperature, organic solvent | Very effective, low racemization | Cost of reagents |

In some instances, the synthesis of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide may be part of a larger, multi-step synthesis to create more complex molecules. azom.comresearchgate.net This could involve the initial synthesis of the precursors themselves from simpler starting materials. For example, 4-methoxybenzoic acid can be prepared by the oxidation of p-anisaldehyde, and 2,4-dimethoxyaniline can be synthesized through the reduction of 2,4-dimethoxynitrobenzene. These precursors are then coupled using one of the amidation methods described above to yield the final product. The integration of several reaction steps into a continuous sequence, sometimes using flow chemistry, represents a modern approach to multi-step synthesis. syrris.jp

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. rsc.orgijtsrd.com This includes the use of greener solvents, catalysts, and energy sources to reduce waste and environmental impact. rsc.orgasianpubs.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. at.uarsc.org The application of microwave irradiation to the synthesis of benzamides can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. semanticscholar.org For the synthesis of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, a mixture of 2,4-dimethoxyaniline and 4-methoxybenzoic acid, potentially with a catalyst and in a minimal amount of a high-boiling point solvent, can be irradiated with microwaves to rapidly produce the desired amide. arkat-usa.orgresearchgate.net

The development of novel catalyst systems is at the forefront of green chemistry. For benzamide synthesis, this includes:

Heterogeneous catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). This allows for easy separation and recycling of the catalyst, reducing waste. For example, TiO2 has been used as a nanocatalyst in the synthesis of anilides under visible light. nih.gov

Biocatalysts: Enzymes, such as lipases, can be used to catalyze amide bond formation under mild conditions, often in aqueous or green solvents. nih.gov This approach is highly specific and environmentally friendly.

Solvent-free reactions: Conducting reactions without a solvent, or in a eutectic melt, minimizes the use of volatile organic compounds. semanticscholar.orgresearchgate.net Boric acid has been explored as a catalyst for solvent-free amidation reactions. semanticscholar.org

Lewis acid catalysis: Mild and inexpensive Lewis acids, such as magnesium sulfate, have been shown to effectively catalyze the acetylation of anilines, a related transformation. ijtsrd.com

Bifunctional catalysts: Boronic acid-based catalysts have been developed for direct amide formation, operating under ambient conditions. rsc.org

These green approaches offer sustainable alternatives to traditional synthetic methods, aligning with the growing demand for environmentally responsible chemical manufacturing.

Advanced Synthetic Methodologies for N-(2,4-Dimethoxyphenyl)-4-methoxybenzamide Analogues

The generation of analogues of a lead compound is a cornerstone of medicinal chemistry and materials science, enabling the systematic exploration of structure-activity relationships (SAR). For N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, advanced synthetic strategies are employed to create diverse sets of related molecules. These methodologies facilitate the fine-tuning of chemical properties and the development of compounds with enhanced characteristics. The primary approaches involve the direct synthesis of analogue libraries and the post-synthetic modification of the core scaffold.

Structure-Directed Analog Synthesis and Library Generation

Structure-directed synthesis aims to create a collection, or library, of analogues by systematically varying the constituent parts of the target molecule. This is typically achieved by combining diverse sets of starting materials. The fundamental structure of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is formed via an amide coupling between a substituted aniline (B41778) (2,4-dimethoxyaniline) and a substituted benzoic acid or its activated form (4-methoxybenzoyl chloride). A combinatorial approach to this synthesis, where various substituted anilines are reacted with a range of substituted benzoyl chlorides, allows for the rapid generation of a large library of analogues. nih.govmdpi.com

The table below illustrates a selection of commercially available or readily synthesizable starting materials that could be used to generate a focused library of analogues around the N-(2,4-dimethoxyphenyl)-4-methoxybenzamide scaffold.

| Amine Component (Aniline Derivatives) | Acid Component (Benzoyl Chloride Derivatives) |

| 2,4-Dimethoxyaniline | 4-Methoxybenzoyl chloride |

| 2,5-Dimethoxyaniline | 4-Nitrobenzoyl chloride |

| 2-Methoxy-4-nitroaniline | 4-Chlorobenzoyl chloride |

| 4-Fluoro-2-methoxyaniline | 4-Phenylbenzoyl chloride |

| 2,4-Dichloroaniline | 3-(Trifluoromethyl)benzoyl chloride |

| 4-Aminophenol | 2-Phenoxybenzoyl chloride |

| Aniline | Benzo[d] ub.edudioxole-5-carbonyl chloride |

This table presents examples of starting materials for creating a chemical library. The combination of these reagents via amidation reactions would yield a diverse set of N-arylbenzamide analogues.

Functional Group Interconversions and Post-Synthetic Modification

Functional group interconversion (FGI) and post-synthetic modification (PSM) are powerful strategies that involve chemically altering a functional group on an already assembled molecule. imperial.ac.ukelsevierpure.com This approach is particularly useful for introducing functionalities that may not be compatible with the initial amide bond-forming reaction conditions or for creating analogues that are not easily accessible from available starting materials. nih.gov The concept is analogous to the PSM of metal-organic frameworks (MOFs), where a pre-synthesized framework is modified to enhance its properties. elsevierpure.comlabxing.com

For N-(2,4-dimethoxyphenyl)-4-methoxybenzamide analogues, a common strategy involves introducing a versatile functional group, such as a nitro or hydroxyl group, during the initial synthesis and then converting it into various other functionalities. For example, an analogue synthesized with a nitro group, such as N-(2,4-dimethoxyphenyl)-4-nitrobenzamide, can serve as a versatile intermediate. nih.gov The nitro group can be readily reduced to an amine using standard catalytic hydrogenation methods (e.g., H₂ with a Pd/C or Raney-Ni catalyst). vanderbilt.edu This resulting amino group can then undergo a wide range of subsequent reactions, including acylation, alkylation, or diazotization, to generate a new series of derivatives.

Similarly, an analogue containing a hydroxyl group can be converted into ethers via Williamson ether synthesis or transformed into a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce halides or azides. ub.eduvanderbilt.edu These transformations allow for extensive diversification of the molecular structure from a single precursor.

The following table summarizes key functional group interconversions that can be applied in the post-synthetic modification of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide analogues.

| Initial Functional Group | Reagents and Conditions | Resulting Functional Group |

| Nitro (-NO₂) | H₂, Pd/C or Raney-Ni | Amine (-NH₂) |

| Amine (-NH₂) | Acyl Chloride (R-COCl), Pyridine | Amide (-NHCOR) |

| Hydroxyl (-OH) | Sulfonyl Chloride (e.g., TsCl), Pyridine | Sulfonate Ester (-OTs) |

| Sulfonate Ester (-OTs) | Sodium Halide (e.g., NaBr), DMF | Alkyl Halide (-Br) |

| Aldehyde (-CHO) | Substituted Aniline, Ethanol, Reflux | Imine (Schiff Base) (-CH=N-Ar) |

| Ester (-COOR) | LiAlH₄, Dry Ether | Alcohol (-CH₂OH) |

| Carboxylic Acid (-COOH) | SOCl₂, Reflux | Acyl Chloride (-COCl) |

This table provides examples of common functional group interconversions applicable to the diversification of the N-(2,4-dimethoxyphenyl)-4-methoxybenzamide core structure.

Advanced Structural Elucidation and Conformational Analysis of N 2,4 Dimethoxyphenyl 4 Methoxybenzamide

Comprehensive Spectroscopic Characterization Methodologies

The definitive structural confirmation and electronic characterization of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide necessitate a multi-faceted spectroscopic approach. High-resolution NMR, mass spectrometry, and vibrational spectroscopy each provide unique and complementary pieces of the structural puzzle.

High-Resolution Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise covalent structure of organic molecules in solution. For N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would enable the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the three methoxy (B1213986) groups, the amide proton, and the seven aromatic protons on the two rings. The 4-methoxybenzoyl protons would appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted ring system. The 2,4-dimethoxyphenyl ring protons would present a more complex pattern, likely an ABX system. The amide (N-H) proton would appear as a singlet, which may be broad depending on the solvent and concentration.

The ¹³C NMR spectrum would complement this by showing 16 distinct carbon signals, including the carbonyl carbon, three methoxy carbons, and twelve aromatic carbons.

2D NMR experiments are crucial for assembling the molecular framework:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within each aromatic ring, confirming the positions of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is key for connecting the fragments. It would show long-range correlations (over 2-3 bonds) between the amide proton and carbons in both aromatic rings, as well as the carbonyl carbon. Correlations from the methoxy protons to their respective aromatic carbons would confirm their placement.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide Predicted values are based on standard substituent effects and data from analogous compounds like N-benzyl-4-methoxybenzamide and N-(aryl)formamides. rsc.orgrsc.org

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C=O | - | ~165.0 |

| NH | ~8.0-8.5 (s) | - |

| C-1 | - | ~126.0 |

| C-2, C-6 | ~7.8 (d) | ~129.0 |

| C-3, C-5 | ~7.0 (d) | ~114.0 |

| C-4 | - | ~162.5 |

| 4-OCH₃ | ~3.85 (s) | ~55.5 |

| C-1' | - | ~121.0 |

| C-2' | - | ~148.0 |

| C-3' | ~6.5 (dd) | ~104.0 |

| C-4' | - | ~156.0 |

| C-5' | ~6.6 (d) | ~110.0 |

| C-6' | ~8.2 (d) | ~120.0 |

| 2'-OCH₃ | ~3.80 (s) | ~55.6 |

| 4'-OCH₃ | ~3.75 (s) | ~55.4 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula by providing a highly accurate mass measurement of the parent ion. For N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, the molecular formula is C₁₆H₁₇NO₄. chemspider.com The calculated monoisotopic mass is 287.11576 Da. An experimental HRMS measurement matching this value to within a few parts per million would unequivocally confirm the elemental composition.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that support the proposed structure. The most prominent cleavage is expected at the amide bond, leading to two major fragment ions. Analysis of the mass spectrum for the closely related isomer, N-(2,5-dimethoxyphenyl)-4-methoxybenzamide, supports this predicted fragmentation. nist.gov

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

| m/z | Ion Structure | Description |

|---|---|---|

| 287 | [C₁₆H₁₇NO₄]⁺ | Molecular Ion (M⁺) |

| 135 | [C₈H₇O₂]⁺ | 4-methoxybenzoyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide would be dominated by strong absorptions corresponding to the amide linkage. A sharp peak around 3300-3400 cm⁻¹ would be due to the N-H stretch. The highly characteristic Amide I band (primarily C=O stretch) is expected as a very strong absorption around 1650-1670 cm⁻¹. The Amide II band (a mix of N-H bend and C-N stretch) would appear near 1530-1550 cm⁻¹.

Additionally, multiple bands corresponding to the C-O-C stretching of the three methoxy groups would be visible in the 1250-1020 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. chemicalbook.comnih.govresearchgate.net Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

Table 3: Predicted Diagnostic Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Type |

|---|---|---|

| N-H Stretch | 3300 - 3400 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2980 | FT-IR, Raman |

| Amide I (C=O Stretch) | 1650 - 1670 | FT-IR (Strong) |

| Aromatic C=C Stretch | 1580 - 1610 | FT-IR, Raman |

| Amide II (N-H Bend, C-N Stretch) | 1530 - 1550 | FT-IR |

| Asymmetric C-O-C Stretch | 1230 - 1260 | FT-IR |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. While a crystal structure for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is not publicly available, analysis of related N-aryl benzamides allows for a detailed prediction of its solid-state characteristics. iucr.org

The structure would feature a nearly planar trans-amide linkage. A key feature would be the dihedral angle between the planes of the 4-methoxybenzoyl ring and the 2,4-dimethoxyphenyl ring. Due to steric hindrance from the ortho-methoxy group, this angle is expected to be significantly twisted, likely in the range of 50-70°, to minimize steric repulsion. iucr.org

In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds between the amide N-H donor and the carbonyl C=O oxygen acceptor of an adjacent molecule. This N-H···O=C interaction is a robust and highly directional force that typically organizes secondary amides into infinite chains or dimeric pairs in the solid state. iucr.orgresearchgate.net

Table 4: Illustrative Crystallographic Parameters (based on N-(4-methoxyphenyl)benzamide analogue) iucr.org

| Parameter | Description | Expected Value/Feature |

|---|---|---|

| Crystal System | The geometric arrangement of points in a crystal. | e.g., Monoclinic |

| Space Group | The symmetry group of the crystal. | e.g., P2₁/c |

| N-H···O Bond Length | The distance of the intermolecular hydrogen bond. | ~2.0 - 2.2 Å |

| C=O Bond Length | The length of the carbonyl double bond. | ~1.23 Å |

| C-N (amide) Bond Length | The length of the amide C-N bond, showing partial double bond character. | ~1.34 Å |

Conformational Preference and Dynamics Studies

While X-ray crystallography defines the static solid-state structure, the molecule can adopt different conformations in solution. Understanding this dynamic behavior is crucial for comprehending its interactions in a biological or chemical system.

Solution-State Conformational Analysis (e.g., using ROESY NMR)

Two-dimensional Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a powerful NMR technique used to determine the spatial proximity of protons, regardless of molecular size. columbia.edu It detects correlations between protons that are close in space (< 5 Å), even if they are not connected through bonds.

For N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, a ROESY experiment would be instrumental in defining the preferred orientation of the two aromatic rings relative to each other in solution. Key correlations would be sought between the amide (N-H) proton and the ortho-protons of both rings. A ROESY cross-peak between the N-H proton and the H-6' proton of the dimethoxyphenyl ring would provide definitive evidence for the through-space proximity and help establish the average torsional angle around the N-C(aryl) bond. The relative intensities of correlations between the amide proton and the protons on either side of the benzoyl ring would confirm the trans conformation of the amide bond, which is generally favored for secondary amides. nsf.gov Such studies are critical for building a complete picture of the molecule's three-dimensional structure and dynamic behavior. nih.govacs.org

Theoretical Conformational Landscape Exploration: A Methodological Overview

The exploration of the theoretical conformational landscape of a molecule like N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is crucial for understanding its three-dimensional structure and flexibility, which in turn influences its physical and biological properties. This investigation is typically carried out using computational chemistry methods, primarily through the calculation of the potential energy surface (PES).

A PES scan is a computational technique where the energy of the molecule is calculated as a function of one or more of its internal coordinates, such as bond lengths, bond angles, or, most commonly for conformational analysis, dihedral angles. uni-muenchen.devisualizeorgchem.comq-chem.com By systematically rotating key bonds and calculating the corresponding energy at each step, a map of the conformational energy landscape can be generated.

Key Dihedral Angles for Conformational Analysis:

| Dihedral Angle | Description |

| ω (C-C-N-C) | Defines the planarity of the amide bond. |

| φ (C-N-C-C) | Describes the rotation of the 2,4-dimethoxyphenyl ring relative to the amide plane. |

| ψ (C-C-C-N) | Describes the rotation of the 4-methoxybenzoyl group relative to the amide plane. |

The calculations for a PES scan are typically performed using quantum mechanical methods such as Density Functional Theory (DFT). mdpi.comchemrxiv.org DFT methods provide a good balance between computational cost and accuracy for molecules of this size. The choice of the functional and basis set is critical for obtaining reliable results. chemrxiv.org

The results of a PES scan are typically visualized as a plot of energy versus the scanned dihedral angle(s). The minima on this surface correspond to stable or metastable conformers, while the maxima represent the energy barriers for interconversion between these conformers. mdpi.com For each identified stable conformer, its geometry (including all bond lengths, bond angles, and dihedral angles) and relative energy compared to the global minimum (the most stable conformer) would be determined.

While studies on other substituted benzamides and related structures have been conducted, providing insights into the general conformational behavior of this class of compounds, the specific steric and electronic effects of the 2,4-dimethoxy and 4-methoxy substituents on the conformational preferences of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide remain uncharacterized in the scientific literature. nih.govnih.gov Therefore, without dedicated computational studies on this molecule, any discussion of its specific theoretical conformational landscape would be speculative.

Computational Chemistry and in Silico Modeling of N 2,4 Dimethoxyphenyl 4 Methoxybenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a detailed picture of electron distribution, which governs the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization, and to calculate the molecule's energy. By finding the minimum energy conformation, researchers can predict key geometrical parameters.

While specific DFT studies on N-(2,4-dimethoxyphenyl)-4-methoxybenzamide are not extensively published, analysis of related structures like 4-methoxybenzaldehyde (B44291) (4MBA) and other dimethoxybenzene derivatives provides a strong model for its expected properties. researchgate.netresearchgate.net For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set are standard for such analyses. researchgate.net This level of theory has been shown to accurately predict bond lengths and angles that are in good agreement with experimental data. researchgate.net The calculations for dimethoxybenzene derivatives demonstrate their thermodynamic stability, a crucial factor for potential pharmaceutical applications. researchgate.net

Table 1: Representative Geometrical Parameters Calculated using DFT (Note: Data below is illustrative, based on typical values for related methoxy-substituted benzamide (B126) structures as specific data for the target compound is not available in the cited literature.)

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C=O Bond Length | Carbonyl group bond | ~1.25 Å |

| C-N Bond Length | Amide bond | ~1.36 Å |

| C-O Bond Length | Methoxy (B1213986) group ether linkage | ~1.37 Å |

| C-N-C Bond Angle | Angle around the amide nitrogen | ~125° |

| Dihedral Angle | Torsion between the two aromatic rings | Variable, depends on conformation |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

For related compounds like ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT), DFT calculations have been used to determine these values. researchgate.net Such analysis helps in understanding the intramolecular charge transfer that can occur within the molecule. researchgate.netmdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: The values are based on analyses of structurally similar compounds like EDMT and serve as an example. researchgate.net)

| Orbital | Typical Energy (eV) | Significance |

|---|---|---|

| HOMO | ~ -6.0 eV | Electron-donating capacity |

| LUMO | ~ -1.5 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | ~ 4.5 eV | Indicates high kinetic stability and low chemical reactivity |

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgopenaccesspub.org The EPS map displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, shown in blue).

Negative regions, often associated with lone pairs on electronegative atoms like oxygen, are susceptible to electrophilic attack. chemrxiv.org In a molecule like N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, the carbonyl oxygen and the methoxy oxygens would be expected to show strong negative potentials. Conversely, positive regions, often found around hydrogen atoms attached to heteroatoms (like the amide N-H), indicate sites for nucleophilic attack and are important for hydrogen bonding. nih.gov Analysis of similar molecules shows that the regions around the amide N-H group exhibit significant positive potential, promoting intermolecular hydrogen bonds that stabilize crystal structures. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, MD simulations are essential for exploring its conformational landscape—the range of different shapes it can adopt. This is particularly important when studying how the molecule might interact with a biological target, such as a protein or enzyme. utupub.fi

MD simulations can reveal how the ligand (the small molecule) and the protein adapt their shapes upon binding. rsc.org The simulations can predict the stability of the ligand-protein complex and identify key interactions that persist over time. For example, MD studies on sirtuin inhibitors have been used to generate multiple protein conformations for ensemble docking, leading to better predictions of binding modes for flexible molecules. utupub.fi A simulation would typically involve placing the molecule in a solvent box (usually water) and calculating the forces between atoms using a force field (like AMBER or GROMOS) to model its dynamic behavior over nanoseconds. utupub.finih.gov

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a ligand, such as N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, might bind to the active site of a target protein.

Docking studies on a related compound, N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, have shown its potential as an anticoagulant by predicting its binding to the active site of human factor Xa. nih.gov Such studies calculate a docking score, which estimates the binding affinity, and reveal the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For the target compound, docking could be performed against various enzymes where substituted benzamides have shown activity. The results would highlight key amino acid residues involved in the binding, providing a basis for designing more potent and selective inhibitors. nih.gov

Table 3: Representative Molecular Docking Results (Note: This table is a hypothetical representation of docking results against a protein target, based on typical data from studies like nih.govnih.gov.)

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Affinity (Score) | Estimated free energy of binding (e.g., in kcal/mol). More negative values indicate stronger binding. | -8.5 kcal/mol |

| Hydrogen Bonds | Key directional interactions with protein residues. | Amide N-H with Asp189; Carbonyl O with Gly216 |

| Hydrophobic Interactions | Interactions with non-polar residues. | 4-methoxy ring in hydrophobic pocket formed by Tyr99, Phe174 |

| Pi-Pi Stacking | Stacking interaction between aromatic rings. | 2,4-dimethoxyphenyl ring with Trp215 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights and Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and provide insights into the molecular features that are important for activity. mdpi.com

To build a QSAR model for a series of benzamide derivatives, one would first calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., atomic charges, dipole moment). nih.gov Then, a statistical method, such as multiple linear regression or machine learning algorithms like Support Vector Machines (SVM), is used to build an equation that correlates a selection of these descriptors with the measured biological activity (e.g., IC₅₀). mdpi.comnih.gov The resulting model can guide the design of new derivatives with potentially enhanced activity.

Pharmacophore Modeling for Rational Design Principles

Pharmacophore modeling is a cornerstone of computational drug design, providing a three-dimensional abstract representation of the key molecular features essential for a molecule's biological activity. scirp.org This approach is instrumental in the rational design of new chemical entities by identifying the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups that are critical for interacting with a specific biological target. scirp.orgnih.govnih.gov While specific pharmacophore models for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide are not extensively detailed in publicly available research, the principles of pharmacophore modeling can be applied to understand its potential interactions and guide the design of novel analogs.

The development of a pharmacophore model for a compound like N-(2,4-dimethoxyphenyl)-4-methoxybenzamide would involve identifying its key chemical features based on its structure. These features are hypothesized to be crucial for its interaction with a biological receptor. The process typically involves aligning a set of active molecules and extracting the common features responsible for their activity. nih.gov For N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, the likely pharmacophoric features would include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the three methoxy groups and the carbonyl group of the amide linkage are potential hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The nitrogen atom of the amide linkage acts as a potential hydrogen bond donor. nih.govnih.gov

Aromatic Rings (AR): The two phenyl rings (the 2,4-dimethoxyphenyl ring and the 4-methoxyphenyl (B3050149) ring) serve as aromatic features, which can engage in π-π stacking or hydrophobic interactions with the target protein. nih.govnih.gov

A hypothetical pharmacophore model for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, based on common features found in related benzamide structures, can be conceptualized. Such a model serves as a powerful tool in virtual screening to identify new compounds with similar interaction capabilities from large chemical databases. scirp.org It also provides a blueprint for the rational design of new derivatives with potentially enhanced activity, selectivity, or improved pharmacokinetic properties.

Table 1: Hypothetical Pharmacophoric Features of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

| Feature Type | Location on the Molecule | Potential Interaction |

| Aromatic Ring (AR) | 4-methoxyphenyl group | π-π stacking, hydrophobic interaction |

| Aromatic Ring (AR) | 2,4-dimethoxyphenyl group | π-π stacking, hydrophobic interaction |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen | Hydrogen bonding with receptor |

| Hydrogen Bond Donor (HBD) | Amide nitrogen | Hydrogen bonding with receptor |

| Hydrogen Bond Acceptor (HBA) | Oxygen of 4-methoxy group | Hydrogen bonding with receptor |

| Hydrogen Bond Acceptor (HBA) | Oxygen of 2-methoxy group | Hydrogen bonding with receptor |

| Hydrogen Bond Acceptor (HBA) | Oxygen of 4-methoxy group (on the second ring) | Hydrogen bonding with receptor |

| Hydrophobic Center (HY) | Phenyl rings and methyl groups | Van der Waals forces, hydrophobic packing |

This table is generated based on the general principles of pharmacophore modeling applied to the structure of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide and findings from studies on related benzamide derivatives.

The rational design process guided by such a pharmacophore model would involve several strategies. For instance, to enhance binding affinity, modifications could be introduced to optimize the identified interactions. This might include altering the substitution pattern on the aromatic rings to improve hydrophobic or electronic complementarity with the target. tandfonline.com The flexibility of the linker between the two aromatic rings could also be modified to achieve a more favorable conformation for binding.

Furthermore, combining pharmacophore modeling with other computational techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking can provide a more detailed understanding of the structure-activity relationship. nih.gov A 3D-QSAR model, built upon the alignment of molecules to the pharmacophore hypothesis, can predict the biological activity of newly designed compounds. nih.govnih.gov Molecular docking simulations can then be used to visualize the binding mode of these compounds within the active site of a target protein, validating the pharmacophore model and providing further insights for optimization. nih.govnih.gov

In essence, pharmacophore modeling provides a powerful framework for the de novo design or modification of ligands like N-(2,4-dimethoxyphenyl)-4-methoxybenzamide. By elucidating the key interaction points, it enables a more focused and efficient approach to developing new molecules with desired biological activities.

Mechanistic Biological Investigations of N 2,4 Dimethoxyphenyl 4 Methoxybenzamide Preclinical in Vitro and in Vivo Non Human Models

Target Identification and Validation Through Biochemical and Biophysical Assays

No information is publicly available regarding the specific molecular targets of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide as identified through biochemical or biophysical assays.

Enzyme Inhibition/Activation Kinetics and Molecular Mechanisms

There is no publicly accessible data detailing the kinetics or molecular mechanisms of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide as an inhibitor or activator of enzymes such as tyrosinase, urease, glucokinase, salt-inducible kinases (SIKs), or dopachrome (B613829) tautomerase.

Modulation of Cellular Pathways and Signaling Cascades in Relevant Model Systems

No specific studies on the modulation of cellular pathways by N-(2,4-dimethoxyphenyl)-4-methoxybenzamide were found in the public domain. This includes a lack of information on:

Inflammatory Mediator Modulation

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide and its structural analogs have been investigated for their potential to modulate inflammatory mediators. The anti-inflammatory effects of related compounds are often evaluated in models of acute inflammation. For instance, in the carrageenan-induced rat paw edema model, a common assay for acute inflammation, various benzamide (B126) and methoxybenzyl derivatives have demonstrated the ability to reduce edema. nih.govmdpi.com This effect is linked to the inhibition of inflammatory mediators released in two distinct phases. The initial phase involves the release of histamine, serotonin, and bradykinin, while the later phase is characterized by the production of prostaglandins (B1171923) and cytokines like IL-1β and TNF-α. mdpi.com

Structurally similar compounds have been shown to inhibit the biosynthesis of prostaglandins, key mediators of inflammation. nih.gov For example, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound sharing methoxy-substituted phenyl rings, exhibited a marked inhibitory effect on prostaglandin (B15479496) biosynthesis in carrageenan-induced rat pleurisy. nih.gov This suggests that N-(2,4-dimethoxyphenyl)-4-methoxybenzamide may also interfere with the cyclooxygenase (COX) pathway, which is responsible for prostaglandin synthesis. Both COX-1 and COX-2 are key enzymes in this pathway, with COX-2 being inducible during inflammatory responses. mdpi.com The 3,4,5-trimethoxybenzyl moiety, in particular, has been found in compounds acting as selective COX-2 inhibitors. mdpi.com

Furthermore, the modulation of inflammatory pathways can also involve effects on immune cell activity. Studies on related compounds have demonstrated inhibition of leukocyte accumulation at the site of inflammation. nih.gov The expression of various inflammatory markers, including TNF-α, IL-6, and components of the Mitogen-Activated Protein Kinase (MAPK) pathway such as p38MAPK and extracellular signal-regulated kinase (ERK), are also key targets for anti-inflammatory action. scholaris.ca

Comprehensive Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

The structure-activity relationship (SAR) of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide and its analogs provides valuable insights into the molecular features required for their biological activities. The core structure consists of a 4-methoxybenzoyl group linked to a 2,4-dimethoxyphenylamine moiety via an amide bond. Variations in the substitution patterns on both aromatic rings, as well as modifications to the linker, have been explored to understand their impact on activity.

Key SAR insights include:

Substitution on the Phenyl Rings: The presence and position of methoxy (B1213986) groups are critical. The 3,4,5-trimethoxybenzyl group, for instance, is associated with selective COX-2 inhibition and anti-inflammatory properties. mdpi.com In a series of 2-phenoxybenzamides, replacing a 4-fluorophenoxy substituent with other groups significantly altered antiplasmodial activity, highlighting the importance of the substitution pattern on this ring. mdpi.comresearchgate.net Similarly, for antiproliferative activity, 2-hydroxy-4-methoxy and 3,4,5-trihydroxy substitutions on the benzamide ring have shown selective effects against certain cancer cell lines. mdpi.com

The Amide Linker: The amide bond itself is a key structural feature. Modifications to this linker, such as in the case of 4-substituted methoxybenzoyl-aryl-thiazole analogues, have been investigated to extend SAR studies beyond the phenyl rings. nih.gov

Introduction of Different Functional Groups: The introduction of halogens, such as fluorine or chlorine, can influence activity. For example, in a series of (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone derivatives, dichloro and fluoro substitutions resulted in more potent anti-inflammatory activity. nih.gov In another study, replacing 4'-F with 4'-Cl in tropane (B1204802) analogues altered their in vivo pharmacological profiles. researchgate.net

These SAR studies are essential for optimizing lead compounds, improving potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net

Cellular Activity Assays (e.g., antiproliferative effects, anti-migratory effects, anti-inflammatory activity)

The cellular activities of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide and its analogs have been evaluated in various in vitro assays to elucidate their mechanisms of action.

Antiproliferative Effects:

Structurally related compounds have demonstrated antiproliferative activity against a range of cancer cell lines. For example, novel 4-methoxyphenyl (B3050149) pyrazole (B372694) and pyrimidine (B1678525) derivatives showed strong antiproliferative effects against HepG-2, MCF-7, MDA-231, HCT-116, and Caco-2 cell lines. nih.gov Similarly, certain N-benzimidazole-derived carboxamides with methoxy substitutions exhibited pronounced antiproliferative activity in the low micromolar range. mdpi.com The antiproliferative mechanism can involve the inhibition of key cellular targets like tubulin or protein kinases. For instance, 4-substituted methoxybenzoyl-aryl-thiazole analogues were found to interfere with tubulin polymerization. nih.gov Other related compounds act as dual inhibitors of EGFR and VEGFR-2. nih.gov

Anti-migratory Effects:

The potential to inhibit cell migration, a crucial step in cancer metastasis, has also been investigated for related compounds. For instance, MortaparibMild, a compound with a methoxyphenyl group, demonstrated significant inhibition of cancer cell migration and invasion. mdpi.com This effect was associated with the downregulation of key regulators of cell migration, including vimentin (B1176767) and mortalin. mdpi.com

Anti-inflammatory Activity:

The anti-inflammatory properties of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide and its analogs are supported by various cellular assays. As previously mentioned, these compounds can inhibit the production of inflammatory mediators like prostaglandins. nih.gov In vitro assays for cyclooxygenase (COX-1 and COX-2) inhibition are commonly used to assess this activity. mdpi.com Furthermore, the anti-inflammatory effects can be linked to the modulation of signaling pathways in immune cells. For example, related compounds have been shown to possess immunomodulating properties. nih.gov

The following table summarizes the observed cellular activities of structurally related compounds:

| Compound Class | Cellular Activity | Cell Lines/Model | Mechanism of Action |

| 4-Methoxyphenyl pyrazole/pyrimidine derivatives | Antiproliferative | HepG-2, MCF-7, MDA-231, HCT-116, Caco-2 | Dual EGFR/VEGFR-2 inhibition |

| N-Benzimidazole-derived carboxamides | Antiproliferative | Various cancer cell lines | Not fully elucidated |

| 4-Substituted methoxybenzoyl-aryl-thiazole analogues | Antiproliferative | Ovarian cancer cell lines (OVCAR-8, NCI/ADR-RES) | Interference with tubulin polymerization |

| MortaparibMild | Anti-migratory | p53-null cancer cells | Downregulation of vimentin and mortalin |

| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Anti-inflammatory | Carrageenan-induced rat pleurisy | Inhibition of prostaglandin biosynthesis |

Preclinical In Vivo Pharmacological Models for Mechanistic Elucidation (Non-Human)

Preclinical in vivo studies in non-human models are crucial for understanding the pharmacological effects and mechanisms of action of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide and its analogs in a whole-organism context. nih.gov

Exploratory Efficacy Studies in Defined Disease Models (Non-human, focusing on mechanistic outcomes)

A variety of animal models are employed to investigate the potential therapeutic efficacy of these compounds and to elucidate their underlying mechanisms.

Inflammation Models:

The carrageenan-induced rat paw edema model is a widely used acute inflammation model to assess the anti-inflammatory activity of novel compounds. nih.govmdpi.com In this model, the reduction in paw swelling indicates the inhibition of inflammatory mediators. nih.gov The cotton pellet-induced granuloma model can be used to evaluate effects on the chronic phase of inflammation. nih.gov

Cancer Models:

While direct in vivo cancer studies for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide are not extensively reported, related compounds have been evaluated in xenograft models. These studies involve implanting human cancer cells into immunocompromised mice to assess the anti-tumor efficacy of the test compound. The outcomes measured can include tumor growth inhibition and effects on biomarkers related to the proposed mechanism of action, such as inhibition of angiogenesis or induction of apoptosis. nih.gov

Other Disease Models:

The potential of related compounds has been explored in other disease models as well. For instance, in a model of psoriasis, a chronic autoinflammatory skin disease, a mixture of compounds including one with anti-inflammatory properties was evaluated for its ability to reduce hyperproliferation and abnormal differentiation of keratinocytes. nih.gov

The following table provides examples of preclinical in vivo models used for structurally similar compounds:

| Disease Model | Animal Model | Compound Type | Observed Effect |

| Carrageenan-induced paw edema | Rat | (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone derivatives | Inhibition of edema |

| Carrageenan-induced pleurisy | Rat | (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | Inhibition of exudate formation and leukocyte accumulation |

| Psoriasis model | Not specified | Mixture including an anti-inflammatory compound | Antiproliferative and differentiating activity on keratinocytes |

Biomarker Identification and Validation in Preclinical Contexts

The identification and validation of biomarkers are essential for understanding the mechanism of action of a drug candidate and for monitoring its therapeutic effects in preclinical models. These biomarkers can be molecular, cellular, or physiological indicators of a biological process or a pharmacological response.

In the context of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide and its analogs, potential biomarkers could include:

Inflammatory Mediators: Levels of prostaglandins, cytokines (e.g., TNF-α, IL-6), and chemokines in plasma or tissue samples can serve as biomarkers of anti-inflammatory activity. mdpi.comscholaris.ca

Enzyme Activity: Measurement of the activity of target enzymes, such as COX-1, COX-2, EGFR, or VEGFR-2, in tissue samples can provide direct evidence of target engagement. mdpi.comnih.gov

Cellular Markers: Changes in the expression of proteins involved in cell proliferation (e.g., Ki67), apoptosis, or cell migration (e.g., vimentin) can be assessed in tumor tissues from xenograft models. mdpi.comnih.gov

Gene Expression: Analysis of gene expression patterns in response to treatment can provide insights into the affected signaling pathways. nih.gov

Advanced techniques like organ-on-a-chip (OOC) platforms are emerging as valuable tools for preclinical drug safety assessment and can also be used for biomarker discovery. nih.gov These microfluidic devices can model complex organ functions and allow for detailed analysis of cellular responses to drug candidates. nih.gov

Advanced Applications and Future Research Directions of N 2,4 Dimethoxyphenyl 4 Methoxybenzamide

Utilization as Molecular Probes for Biological Target Validation

While N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is commercially available as a chemical for early discovery research sigmaaldrich.com, specific studies detailing its direct use as a molecular probe for target validation are not extensively documented. However, the potential for such applications can be inferred from the characteristics of structurally similar compounds. For instance, the related isomer, N-(2,5-dimethoxyphenyl)-4-methoxybenzamide, is suggested to serve as a probe for investigating the interactions between small molecules and biological macromolecules. Its capacity to bind to specific targets enables researchers to explore cellular pathways and disease mechanisms.

The utility of a compound as a molecular probe stems from its ability to interact with specific biological targets, such as enzymes or receptors, thereby helping to elucidate their function. The multiple methoxy (B1213986) groups on N-(2,4-dimethoxyphenyl)-4-methoxybenzamide influence its electronic and steric properties, which are critical for binding affinity and selectivity. Future research could focus on developing radiolabeled or fluorescently tagged versions of this compound to facilitate its use in biological assays for validating novel drug targets.

Role as a Privileged Scaffold or Precursor in Medicinal Chemistry Research

The N-arylbenzamide structure is a well-established privileged scaffold in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. Substituted benzamides are recognized as versatile building blocks in organic synthesis, allowing for the introduction of various functional groups to perform detailed structure-activity relationship (SAR) studies. mdpi.com The amide group itself is a stable and common feature in many biologically active molecules. mdpi.commdpi.com

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide serves as an excellent precursor for generating a library of derivative compounds. The methoxy groups can be demethylated to hydroxyl groups, which have been shown to enhance the antioxidant properties of benzamide (B126) derivatives. nih.gov Furthermore, the aromatic rings can undergo electrophilic substitution to introduce additional functionalities that can modulate the compound's biological activity.

Research on various substituted benzamides has demonstrated their potential across a wide range of therapeutic areas, underscoring the value of this scaffold.

| Benzamide Derivative Type | Therapeutic Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| N-arylbenzamides | Antioxidant | Trihydroxy-substituted benzamides show more promising antioxidative potential than standard antioxidants like BHT. | nih.gov |

| N-substituted benzamides | Antitumor (HDAC inhibitors) | Derivatives designed based on Entinostat (MS-275) showed significant anti-proliferative activity against several cancer cell lines. | researchgate.net |

| Substituted benzamides | Alzheimer's Disease (AChE/BACE1 inhibition) | Certain derivatives showed promising inhibitory activity against key enzymes implicated in Alzheimer's disease. | mdpi.com |

| Pyridine-linked 1,2,4-oxadiazole (B8745197) benzamides | Pesticidal (Insecticidal/Fungicidal) | Novel benzamides designed through bioisosterism displayed good insecticidal and fungicidal activities. | mdpi.com |

Emerging Applications in Materials Science and Engineering

While the versatility of substituted benzamides as synthetic intermediates is recognized , specific research detailing the application of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide in materials science and engineering is not widely reported in the current literature. The structural features of the compound, such as its aromatic rings and polar amide group, could theoretically lend themselves to applications in areas like polymer chemistry or the development of organic electronic materials. However, dedicated studies are required to explore and validate these potential uses.

Challenges and Opportunities in the Academic Research of Substituted Benzamide Derivatives

The academic pursuit of substituted benzamide derivatives is filled with both challenges and significant opportunities.

Challenges:

Balancing Biological Activities: Some derivatives can exhibit pro-oxidant activities, which can be a "double-edged sword" in the design of antioxidants. Finding a favorable balance remains a key challenge. acs.org

Limited Data: Research can be impeded by a lack of extensive experimental data, which is a common bottleneck for applying advanced computational methods. pku.edu.cn

Synthesis and Purification: While generally straightforward, the synthesis of specific derivatives can require multi-step processes and careful purification to isolate the desired product. acs.org

Opportunities:

Broad Therapeutic Potential: Substituted benzamides are considered highly bioactive and hold great promise as lead compounds in medicinal chemistry for a variety of diseases, including cancer and neurodegenerative disorders. mdpi.comresearchgate.net

Structural Versatility: The benzamide scaffold is relatively easy to modify, enabling extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com

Lead Compound Optimization: Promising initial "hits," such as highly effective antioxidant benzamides, can serve as lead compounds for further optimization to design improved molecules. nih.gov

Agrochemicals: The proven success of benzamide structures in commercial pesticides opens avenues for designing new, effective, and potentially more biodegradable agrochemicals. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Future Research Avenues

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize research into benzamide derivatives. These computational tools offer powerful methods to accelerate the discovery and development process, especially when dealing with limited experimental datasets. pku.edu.cn

Key applications of AI/ML in this field include:

Predicting Reaction Outcomes: ML algorithms, such as random forests, have demonstrated high accuracy (R² > 0.95) in predicting the conversion rate of amide bond synthesis, even with small datasets. pku.edu.cn This can save significant time and resources in optimizing synthetic routes.

Predicting Biological Activity: ML models can be trained to predict the biological activity of novel compounds. For example, models have been successfully developed to predict the activity of aromatase inhibitors and the inhibition efficiency of corrosion inhibitors, guiding the design of more potent molecules. nih.govacs.org

Elucidating Structure-Activity Relationships: By analyzing which molecular descriptors are most important in a predictive model, researchers can gain deeper insights into the key structural features that drive biological activity. pku.edu.cn

Designing Novel Compounds: Based on a trained model, new molecules can be designed and their properties predicted computationally before committing to their synthesis. nih.gov

Future research on N-(2,4-dimethoxyphenyl)-4-methoxybenzamide and its derivatives would greatly benefit from an ML-assisted approach. By building predictive models based on data from this and related compounds, researchers can more efficiently explore the vast chemical space of substituted benzamides to identify novel candidates for therapeutic, agricultural, or material science applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between 4-methoxybenzoic acid derivatives and 2,4-dimethoxyaniline. Key steps include:

- Use of coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst to activate the carboxylic acid group .

- Solvent selection (e.g., dichloromethane or DMF) and temperature control (room temperature to 60°C) to maximize yield and minimize side reactions. Purification via silica gel chromatography with a gradient of dichloromethane:methanol (99:1) is recommended for isolating the final product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the positions of methoxy groups and amide bond formation. For example, the methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons appear between δ 6.5–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₆N₂O₄) and ensures purity .

- HPLC : Reverse-phase HPLC with UV detection at 254 nm assesses purity (>95% is standard for biological assays) .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence the biological activity of methoxybenzamide derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs like N-(2,5-dimethoxyphenyl)-4-methoxybenzamide (PubChem ID: 532,276) and N-(3,4-dimethoxyphenyl)-4-methoxybenzamide. Variations in methoxy group positions alter electronic properties (e.g., electron-donating effects) and steric hindrance, impacting binding to targets like enzymes or receptors .

- Biological Assays : Test derivatives against bacterial/fungal strains or cancer cell lines. For example, thiazole-containing benzamides show enhanced antimicrobial activity due to improved membrane permeability .

Q. What computational strategies can predict the binding affinity of N-(2,4-dimethoxyphenyl)-4-methoxybenzamide with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The scoring function accounts for hydrogen bonding, hydrophobic contacts, and steric clashes .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., water) for 100 ns to assess binding stability. Tools like GROMACS or AMBER are suitable .

Q. How can researchers address discrepancies in biological activity data across different studies for this compound?

- Methodological Answer :

- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HEK293 for receptor studies), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

- Dose-Response Analysis : Generate IC₅₀/EC₅₀ curves to compare potency across studies. Use nonlinear regression models (e.g., GraphPad Prism) .

- Meta-Analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed journals to identify outliers or methodological biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.